molecular formula C5H4BF2NO2 B1585997 2,6-Difluoropyridine-4-boronic acid CAS No. 401816-16-8

2,6-Difluoropyridine-4-boronic acid

Cat. No. B1585997
M. Wt: 158.9 g/mol
InChI Key: KMEJCVYIVUQTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoropyridine-4-boronic acid is a chemical compound with the empirical formula C5H4BF2NO2 . It has a molecular weight of 158.90 . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoropyridine-4-boronic acid consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd and 6th positions with fluorine atoms and at the 4th position with a boronic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Difluoropyridine-4-boronic acid are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

2,6-Difluoropyridine-4-boronic acid is a solid compound . Its molecular formula is C5H4BF2NO2 and it has a molecular weight of 158.90 .

Scientific Research Applications

  • Chemical Biology and Medicinal Chemistry

    • Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • They are used in reversible click reactions, which have numerous applications in these fields .
    • The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
  • Sensing Applications

    • Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Synthesis of Herbicides and Insecticides

    • Fluorinated pyridines, which could potentially include 2,6-Difluoropyridine-4-boronic acid, have been used as starting materials for the synthesis of some herbicides and insecticides .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Boronic acids, including difluorophenylboronic acid, are widely used in Suzuki-Miyaura cross-coupling reactions .
  • Phosphorescent Sensor for Biologically Mobile Zinc

    • Difluorophenylboronic acid has been used in the development of a phosphorescent sensor for biologically mobile zinc .
  • Blue Green Phosphorescent OLEDs

    • Difluorophenylboronic acid has also been used in the development of blue green phosphorescent OLEDs .
  • Biochemical Tools

    • Boronic acid molecules have been used as biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .
  • Electrophoresis of Glycated Molecules

    • Boronic acids have been used for electrophoresis of glycated molecules .
  • Building Materials for Microparticles

    • Boronic acids have been employed as building materials for microparticles for analytical methods .
  • Polymers for the Controlled Release of Insulin

    • Boronic acids have been used in polymers for the controlled release of insulin .
  • Fluorescent Sensor

    • Another fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA, and DOPAC .
  • Synthetic Receptors for Low Molecular Compounds

    • During 2013, the established area of synthetic receptors for low molecular compounds was further developed, in particular, some novel detection methodologies were introduced .
  • Biochemical Tools

    • Boronic acid molecules have been used as biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .
  • Electrophoresis of Glycated Molecules

    • Boronic acids have been used for electrophoresis of glycated molecules .
  • Building Materials for Microparticles

    • Boronic acids have been employed as building materials for microparticles for analytical methods .
  • Polymers for the Controlled Release of Insulin

    • Boronic acids have been used in polymers for the controlled release of insulin .
  • Fluorescent Sensor

    • Another fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .
  • Synthetic Receptors for Low Molecular Compounds

    • During 2013, the established area of synthetic receptors for low molecular compounds was further developed, in particular, some novel detection methodologies were introduced .

Safety And Hazards

This compound is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause respiratory irritation, skin irritation, and serious eye damage . Therefore, it is recommended to avoid inhalation, contact with skin and eyes, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

(2,6-difluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEJCVYIVUQTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376416
Record name 2,6-Difluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoropyridine-4-boronic acid

CAS RN

401816-16-8
Record name 2,6-Difluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoropyridine-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Difluoropyridine-4-boronic acid
Reactant of Route 2
Reactant of Route 2
2,6-Difluoropyridine-4-boronic acid
Reactant of Route 3
Reactant of Route 3
2,6-Difluoropyridine-4-boronic acid
Reactant of Route 4
Reactant of Route 4
2,6-Difluoropyridine-4-boronic acid
Reactant of Route 5
Reactant of Route 5
2,6-Difluoropyridine-4-boronic acid
Reactant of Route 6
Reactant of Route 6
2,6-Difluoropyridine-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.